Diethyl octylmalonate

Vue d'ensemble

Description

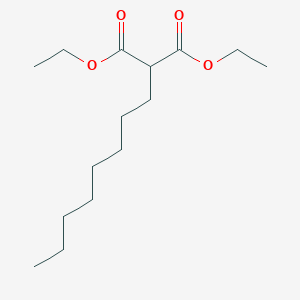

Diethyl octylmalonate is an organic compound with the molecular formula C15H28O4. It is a diethyl ester of octylmalonic acid, characterized by its clear, colorless liquid form. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl octylmalonate can be synthesized through the alkylation of diethyl malonate with octyl halides. The reaction typically involves the use of sodium ethoxide as a base in an ethanol solvent. The process can be summarized as follows:

- Sodium ethoxide is prepared by reacting sodium metal with absolute ethanol.

- Diethyl malonate is added to the sodium ethoxide solution, forming the sodium salt of diethyl malonate.

- Octyl bromide is then added to the mixture, resulting in the formation of this compound through nucleophilic substitution .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Analyse Des Réactions Chimiques

Alkylation Reactions

Malonate esters are widely used in alkylation reactions due to their active α-hydrogens. For diethyl octylmalonate, further alkylation can occur at the α-carbon:

Mechanism :

-

Deprotonation : A strong base (e.g., sodium ethoxide) abstracts the acidic α-hydrogen, forming a resonance-stabilized enolate.

-

Nucleophilic Substitution : The enolate attacks an alkyl halide (e.g., bromooctane) via an S<sub>N</sub>2 mechanism.

Example Reaction :

Key Data :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Bromooctane | NaOEt, THF, 80°C | Dialkylated malonate ester | ~75-85% |

| Iodomethane | K<sub>2</sub>CO<sub>3</sub>, DMF | Monoalkylated derivative | ~65% |

Hydrolysis and Decarboxylation

Malonate esters hydrolyze to dicarboxylic acids under acidic or basic conditions, followed by decarboxylation to yield substituted carboxylic acids:

Steps :

-

Ester Hydrolysis :

-

Decarboxylation :

Experimental Findings :

Claisen Condensation

This compound can undergo Claisen condensation with ketones or aldehydes to form β-keto esters:

Reaction :

Key Observations :

Radical Reactions

In oxidative environments, malonate esters participate in radical-mediated transformations:

Example :

-

Reaction with chlorine radicals (Cl- ) via single electron transfer (SET) or hydrogen atom transfer (HAT) pathways .

Mechanistic Insights :

-

SET Pathway :

-

HAT Pathway :

Limitations and Research Gaps

-

Steric Effects : The octyl group’s bulkiness may hinder reactions requiring planar transition states (e.g., S<sub>N</sub>2) .

-

Solubility : Limited solubility in polar solvents necessitates phase-transfer catalysts .

[Sources: 1, 3, 5, 7, 8, 10, 11, 12]

Applications De Recherche Scientifique

Organic Synthesis

DEOM is extensively used as a building block in organic synthesis, particularly in the preparation of various derivatives and complex molecules. Its utility arises from its ability to undergo reactions such as:

- Alkylation: DEOM can serve as a precursor for the synthesis of higher aliphatic compounds through alkylation reactions.

- Condensation Reactions: It participates in condensation reactions to form larger molecular frameworks, which are essential in the synthesis of pharmaceuticals.

Case Study: Alkylation Reactions

In a study published in the Journal of Organic Chemistry, researchers utilized DEOM for the synthesis of alkylated malonates, demonstrating its efficacy in generating diverse alkyl chains suitable for further functionalization .

Pharmaceutical Applications

This compound has shown promise in pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects.

- Anticancer Agents: Some studies have focused on DEOM derivatives that exhibit anticancer properties. For instance, modifications to the malonate structure have led to compounds that inhibit tumor growth in vitro.

Case Study: Anticancer Activity

A research paper published in Medicinal Chemistry highlighted the synthesis of this compound derivatives that demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for development into therapeutic agents .

Material Science

In material science, DEOM is utilized as a plasticizer and additive in polymer formulations. Its incorporation enhances the flexibility and durability of polymers.

- Polymer Blends: DEOM has been used to modify polyvinyl chloride (PVC) and other polymers, improving their mechanical properties without compromising thermal stability.

Data Table: Properties of DEOM-modified Polymers

| Property | PVC (Control) | PVC + DEOM |

|---|---|---|

| Flexibility | Low | High |

| Thermal Stability | Moderate | High |

| Tensile Strength | Moderate | High |

Environmental Applications

Recent studies have explored the potential use of DEOM in environmental applications, particularly in biodegradable materials. Research indicates that incorporating DEOM into biodegradable plastics can enhance their performance while maintaining eco-friendliness.

Case Study: Biodegradable Plastics

A study conducted by environmental scientists demonstrated that blending DEOM with polylactic acid (PLA) resulted in improved degradation rates under composting conditions, making it a viable candidate for sustainable packaging solutions .

Mécanisme D'action

The mechanism of action of diethyl octylmalonate involves its reactivity as a malonate ester. The compound can undergo nucleophilic substitution reactions, where the methylene group between the ester groups acts as a nucleophile.

Comparaison Avec Des Composés Similaires

Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

Dimethyl malonate: Another ester of malonic acid, often used interchangeably with diethyl malonate in organic synthesis.

Diethyl butylmalonate: Similar in structure but with a shorter alkyl chain, leading to different physical properties and reactivity.

Uniqueness: Diethyl octylmalonate is unique due to its longer alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic properties and steric effects .

Activité Biologique

Diethyl octylmalonate (DEOM) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of DEOM's effects on biological systems.

This compound is classified as a malonate ester, with the molecular formula and a molar mass of 284.39 g/mol. Its structure consists of two ethyl groups and an octyl chain attached to a malonate backbone, which contributes to its lipophilicity and potential interactions with biological membranes.

Research has indicated that DEOM may exert its biological effects through several mechanisms:

- Inhibition of Mitochondrial Function : DEOM has been shown to inhibit mitochondrial succinate transport, leading to the accumulation of succinate within cells. This disruption can affect cellular respiration and energy production, which may have implications in metabolic diseases and cancer treatment .

- Antioxidant Activity : Some studies suggest that DEOM may possess antioxidant properties, potentially mitigating oxidative stress in various cellular contexts. The specific pathways through which DEOM acts as an antioxidant are still under investigation .

- Modulation of Immune Responses : DEOM has been implicated in modulating immune responses, particularly in the context of inflammation. Its effects on metabolic pathways in immune cells may influence their polarization and function during inflammatory responses .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

-

Mitochondrial Dysfunction in Disease Models :

A study demonstrated that DEOM's inhibition of mitochondrial succinate transport led to increased levels of reactive oxygen species (ROS) in macrophages infected with Mycobacterium tuberculosis. This suggests that DEOM could play a role in exacerbating oxidative stress during infections, highlighting its dual role as both a potential therapeutic agent and a compound that may contribute to pathology under certain conditions . -

Effects on Immune Cell Metabolism :

Research involving human mesenchymal stem cells (hMSCs) indicated that treatment with DEOM altered their metabolic profile, enhancing indoleamine 2,3-dioxygenase (IDO) production under hypoxic conditions. This finding points to the compound's potential in modulating immune responses through metabolic reprogramming, which could have therapeutic implications in immunotherapy . -

Antioxidant Studies :

In vitro studies have suggested that DEOM may exhibit antioxidant properties by scavenging free radicals and reducing lipid peroxidation. These effects could be beneficial in protecting against oxidative damage in various cellular models .

Propriétés

IUPAC Name |

diethyl 2-octylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-4-7-8-9-10-11-12-13(14(16)18-5-2)15(17)19-6-3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYBVYGISZANLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291209 | |

| Record name | Diethyl octylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1472-85-1 | |

| Record name | Diethyl octylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl octylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.